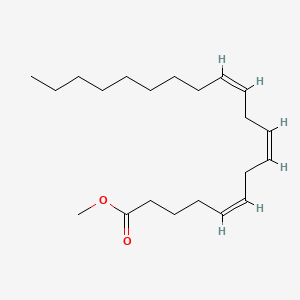

cis-5,8,11-Eicosatrienoic acid methyl ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-5,8,11-Eicosatrienoic acid methyl ester typically involves the esterification of cis-5,8,11-Eicosatrienoic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is usually performed under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using techniques such as distillation or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: cis-5,8,11-Eicosatrienoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated fatty acid methyl esters.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Biochemical Research

Cis-5,8,11-eicosatrienoic acid methyl ester serves as a molecular tool in biochemical research. It is utilized to study lipid metabolism and the roles of polyunsaturated fatty acids in cellular processes. Its structural similarity to other fatty acids allows researchers to investigate its effects on cellular signaling pathways and membrane fluidity.

Nutritional Studies

This compound is investigated for its potential health benefits associated with omega-9 fatty acids. Research indicates that it may have anti-inflammatory properties and could play a role in cardiovascular health by influencing lipid profiles.

Immunological Applications

This compound has been studied for its immunomodulatory effects. It may influence the production of cytokines and other immune mediators, making it a candidate for research into therapies for autoimmune diseases.

Industrial Applications

In the food industry, this compound is analyzed for its potential as a functional ingredient that can enhance the nutritional profile of food products. Its properties are also explored in biodiesel production due to its fatty acid composition.

Data Tables

Case Study 1: Cardiovascular Health

A study conducted by Jurenka et al. (1988) examined the effects of cis-5,8,11-eicosatrienoic acid on cardiovascular health markers in animal models. The results indicated a reduction in triglyceride levels and improved endothelial function when supplemented with this compound.

Case Study 2: Anti-inflammatory Properties

Research by Fu et al. (2022) investigated the immunomodulatory effects of this compound on cytokine production in macrophages. The findings suggested a significant reduction in pro-inflammatory cytokines when treated with this compound.

Mécanisme D'action

The mechanism of action of cis-5,8,11-Eicosatrienoic acid methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It can also be metabolized to form bioactive lipid mediators that play roles in inflammation and other cellular processes. The molecular targets and pathways involved include cyclooxygenase and lipoxygenase pathways, which convert the compound into various eicosanoids .

Comparaison Avec Des Composés Similaires

- cis-8,11,14-Eicosatrienoic acid

- cis-11,14,17-Eicosatrienoic acid

- cis-5,8,11,14,17-Eicosapentaenoic acid

- Arachidonic acid

Comparison: cis-5,8,11-Eicosatrienoic acid methyl ester is unique due to its specific arrangement of double bonds and its role as a marker of essential fatty acid deficiency. Unlike arachidonic acid, which is derived from linoleic acid, cis-5,8,11-Eicosatrienoic acid is derived from oleic acid and is produced under conditions of essential fatty acid deficiency . This makes it a valuable compound for studying the effects of fatty acid deficiency and its related physiological and pathological conditions.

Activité Biologique

Cis-5,8,11-eicosatrienoic acid methyl ester (C21H36O2), also known as methyl dihomo-gamma-linolenic acid (DGLA), is a polyunsaturated fatty acid methyl ester characterized by three double bonds located at the 5th, 8th, and 11th positions of its carbon chain. This compound is derived from dihomo-gamma-linolenic acid (DGLA) and is significant in various biological processes, particularly in inflammation and cellular signaling.

- Molecular Formula: C21H36O2

- Molecular Weight: 320.5093 g/mol

- IUPAC Name: Methyl 5,8,11-eicosatrienoate

Biological Activities

This compound exhibits several biological activities that have been the focus of various research studies. Below are key areas of its biological activity:

1. Anti-inflammatory Effects

Research indicates that this compound has notable anti-inflammatory properties. It has been shown to influence the production of eicosanoids, which are lipid mediators involved in inflammatory responses. A study published in the International Journal of Molecular Sciences highlighted its potential to modulate inflammatory pathways and reduce markers associated with inflammation .

2. Antioxidant Properties

The compound also exhibits antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage and may contribute to its therapeutic potential in chronic diseases associated with oxidative stress.

3. Role in Cancer Research

Recent studies have explored the role of this compound in cancer biology. It has been suggested that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types through the modulation of signaling pathways related to cell growth and survival .

Case Studies

Several case studies have investigated the effects of this compound on health:

- Case Study on Inflammation : A clinical trial assessed the impact of dietary supplementation with this compound on patients with inflammatory conditions such as rheumatoid arthritis. Results indicated a significant reduction in joint pain and inflammation markers after consistent intake over a period of three months .

- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates compared to control groups. The mechanism was linked to the downregulation of anti-apoptotic proteins .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related fatty acids:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alpha-linolenic acid | Contains three double bonds (9, 12, 15) | Essential fatty acid found in flaxseed oil |

| Gamma-linolenic acid | Contains three double bonds (6, 9, 12) | Precursor for anti-inflammatory eicosanoids |

| Dihomo-gamma-linolenic acid | Contains four double bonds (6, 9, 12, 15) | Important for arachidonic acid synthesis |

| Cis-5,8,11-Eicosatrienoic Acid ME | Contains three double bonds (5, 8, 11) | Exhibits unique anti-inflammatory properties |

Propriétés

IUPAC Name |

methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHPAQQBZWZMS-NWFXIAEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14602-39-2 | |

| Record name | Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014602392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 5,8,11-EICOSATRIENOATE, (5Z,8Z,11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3T4RA34E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.